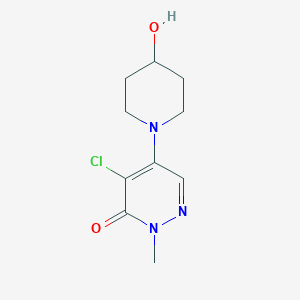

4-Chlor-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-on

Übersicht

Beschreibung

4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a chloro group, a hydroxypiperidinyl moiety, and a methyl group attached to a pyridazinone core

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary areas of application for 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is in the development of pharmaceuticals. The compound has been investigated for its potential antimicrobial , antiviral , and anticancer properties.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition that disrupts bacterial metabolism .

- Anticancer Potential : Research indicates that the compound may interact with specific molecular targets involved in cancer cell proliferation. In vitro studies have demonstrated its ability to inhibit tumor growth by modulating key signaling pathways .

The biological activity of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Interactions : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing cellular functions essential for health and disease management.

- Receptor Modulation : It has shown potential in modulating receptor activity, which can alter cellular signaling pathways critical for various physiological processes .

Case Study 1: Antimicrobial Screening

A series of compounds derived from similar piperidine structures were synthesized and screened for antimicrobial activity. The results indicated that compounds with the hydroxypiperidinyl moiety exhibited enhanced antibacterial properties compared to their counterparts lacking this functional group. The most active compounds showed IC50 values significantly lower than standard antibiotics .

Case Study 2: Anticancer Research

In a study evaluating the anticancer properties of pyridazinone derivatives, it was found that those containing the hydroxypiperidinyl group demonstrated superior efficacy in inhibiting cancer cell lines compared to other derivatives. The study utilized various assays to assess cell viability and proliferation, confirming the compound's potential as a therapeutic agent in oncology .

Wirkmechanismus

Target of action

Compounds with similar structures have been found to interact with enzymes like tryptase .

Mode of action

It’s worth noting that similar compounds have been found to inhibit the activity of enzymes like tryptase by binding to their active sites .

Biochemical pathways

Compounds that inhibit enzymes like tryptase can affect various biochemical pathways related to allergic and inflammatory responses .

Result of action

Inhibition of enzymes like tryptase can lead to a decrease in allergic and inflammatory responses .

Biochemische Analyse

Biochemical Properties

4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain serine proteases, such as tryptase, which is involved in allergic and inflammatory responses . The compound binds to the active site of tryptase, preventing its enzymatic activity and thereby modulating inflammatory pathways. Additionally, 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one may interact with other biomolecules, such as transporters and receptors, influencing their function and activity.

Cellular Effects

The effects of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one on various cell types and cellular processes are significant. In immune cells, such as mast cells, the compound inhibits the release of inflammatory mediators by blocking tryptase activity . This inhibition can reduce inflammation and allergic reactions. In other cell types, the compound may influence cell signaling pathways, gene expression, and cellular metabolism by interacting with specific receptors and enzymes. These interactions can lead to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one involves its binding to the active site of target enzymes, such as tryptase . By occupying the active site, the compound prevents substrate access and enzymatic activity, leading to inhibition of the enzyme’s function. This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, the compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and modulation of cellular processes.

Dosage Effects in Animal Models

The effects of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular toxicity and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cell membranes and distributed to various tissues, where it can exert its effects. The localization and accumulation of the compound in specific tissues can influence its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . The compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with target enzymes and proteins. This localization can affect the compound’s activity and function, influencing cellular processes and outcomes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Hydroxypiperidinyl Moiety: This step involves the nucleophilic substitution reaction where the hydroxypiperidinyl group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the chloro group or to convert the pyridazinone core to a more saturated form.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or primary amines.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated or more saturated derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one: shares similarities with other pyridazinone derivatives, such as:

Uniqueness

- The presence of the hydroxypiperidinyl moiety and the specific substitution pattern on the pyridazinone core make 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one unique. This unique structure contributes to its distinct chemical reactivity and potential applications.

Biologische Aktivität

4-Chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one, with a molecular formula of and a molecular weight of approximately 243.69 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique pyridazinone core, which is substituted with a chloro group and a hydroxypiperidinyl moiety, suggesting possible interactions with various biological targets.

The biological activity of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways.

- Gene Expression Regulation : The compound might affect the expression levels of genes involved in critical biological processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics .

Anticancer Properties

Research has highlighted the potential of pyridazinone derivatives in cancer therapy. These compounds have been observed to induce apoptosis in cancer cell lines through various pathways, including oxidative stress and modulation of cell cycle regulators such as cyclins and c-myc . The specific activity of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one in this context remains to be fully elucidated but is an area of active investigation.

Neuropharmacological Effects

There is emerging interest in the neuropharmacological effects of piperidine derivatives. Some studies suggest that compounds with piperidine rings can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. The hydroxypiperidinyl group in this compound may play a crucial role in modulating such effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one, it is useful to compare it with other related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluating various pyridazinone derivatives demonstrated that those with hydroxyl substitutions exhibited enhanced antimicrobial properties against Gram-positive bacteria .

- Cancer Cell Line Studies : In vitro assays on cancer cell lines treated with pyridazinone derivatives showed significant reductions in cell viability, attributed to apoptosis induction mechanisms .

- Neuropharmacological Assessment : Research on piperidine derivatives indicated potential anxiolytic effects, warranting further exploration into the impact of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one on neurotransmitter systems .

Eigenschaften

IUPAC Name |

4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-13-10(16)9(11)8(6-12-13)14-4-2-7(15)3-5-14/h6-7,15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANJGSIYWIHMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N2CCC(CC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.